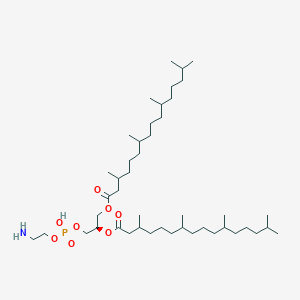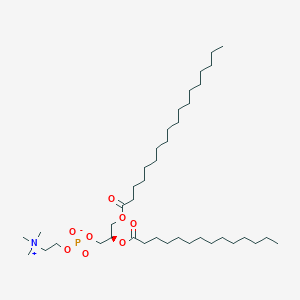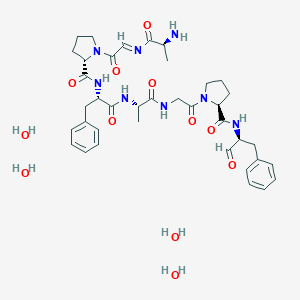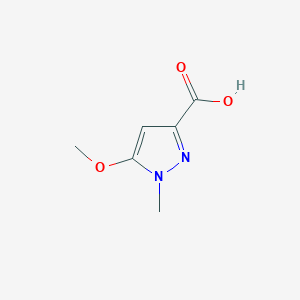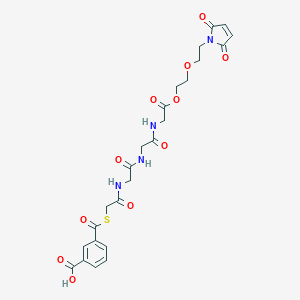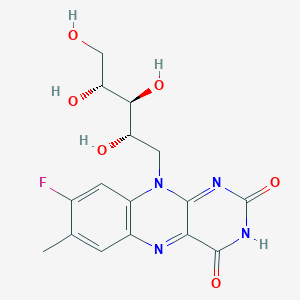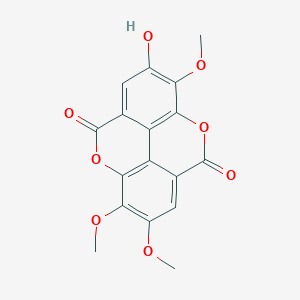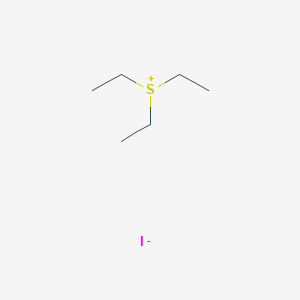
Triethylsulfonium iodide
Descripción general
Descripción
Triethylsulfonium iodide is a chemical compound with the molecular formula C6H15IS . It is used in various applications in the field of chemistry .
Synthesis Analysis
Sulfonium compounds like Triethylsulfonium iodide can be synthesized by treating a suitable alkyl halide with a thioether . For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide .Molecular Structure Analysis
The molecular structure of Triethylsulfonium iodide consists of a sulfonium ion with three ethyl groups attached to the sulfur atom . The molecular weight of Triethylsulfonium iodide is 246.153 Da .Chemical Reactions Analysis
Triethylsulfonium iodide is involved in various chemical reactions. For instance, it has been used in the Corey-Chaykovsky Reaction, which involves the reaction of sulfur ylides with carbonyl compounds such as ketones or the related imines to form the corresponding epoxides or aziridines .Physical And Chemical Properties Analysis
Triethylsulfonium iodide is a white to yellowish crystalline solid . It is soluble in water, alcohol, tetrahydrofuran, and dimethyl sulfoxide .Aplicaciones Científicas De Investigación
Application in Lithium-Oxygen Batteries
- Scientific Field: Electrochemistry, specifically in the development of lithium-oxygen batteries .
- Summary of the Application: Triethylsulfonium iodide acts as a bifunctional agent in lithium-oxygen batteries. It serves as both a redox mediator and a solid electrolyte interphase-forming agent .
- Methods of Application: During charging, the organic iodide exhibits comparable lithium peroxide-oxidizing capability with inorganic iodides. It in situ generates an interfacial layer on the lithium anode via reductive ethyl detaching and the subsequent oxidation .
- Results or Outcomes: This interfacial layer prevents the lithium anode from reacting with the redox mediators and allows efficient lithium-ion transfer leading to dendrite-free lithium anode. Significantly improved cycling performance has been achieved by the bifunctional organic iodide redox mediator .
Application as an Ethylidene-Transfer Reagent
- Scientific Field: Organic Chemistry .
- Summary of the Application: Triethylsulfonium iodide is used as an ethylidene-transfer reagent. It is also used as a pharmaceutical intermediate .
- Results or Outcomes: The outcomes of these reactions would depend on the specific reactions being carried out. In general, the use of Triethylsulfonium iodide as an ethylidene-transfer reagent would enable the synthesis of new organic compounds .
Application in Corey-Chaykovsky Epoxidation
- Scientific Field: Organic Chemistry .
- Summary of the Application: Triethylsulfonium iodide is used in the Corey-Chaykovsky epoxidation, a versatile method for the synthesis of structurally diverse oxiranes from aldehydes and ketones .
- Methods of Application: Ketones and aromatic aldehydes were epoxidized in satisfactory to excellent yields with trimethylsulfonium iodide as an ylide precursor and crushed potassium hydroxide as a base in tert-butanol .
- Results or Outcomes: The results revealed that the procedure is applicable to the epoxidation of ketones and aromatic aldehydes .
Application in Conductance Studies
- Scientific Field: Physical Chemistry .
- Summary of the Application: Triethylsulfonium iodide is used in conductance studies .
- Methods of Application: The specific conductance for N, N-dimethylformamide at different temperatures (25, 30, 35 and 40°C) was found to be (1.05- 1.72 x 10-6) ohm-1cm-1 .
- Results or Outcomes: The outcomes of these studies would depend on the specific experiments being carried out .
Application in Sodium Batteries
- Scientific Field: Electrochemistry, specifically in the development of sodium batteries .
- Summary of the Application: Triethylsulfonium iodide is used in the synthesis of solid polymer electrolyte membranes for sodium batteries .
- Results or Outcomes: The outcomes of these studies would depend on the specific experiments being carried out .
Application in Synthesis of Structurally Diverse Substituted Taurines
- Scientific Field: Organic Chemistry .
- Summary of the Application: Triethylsulfonium iodide is used in the synthesis of structurally diverse substituted taurines .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the sources .
- Results or Outcomes: The outcomes of these reactions would depend on the specific reactions being carried out .
Propiedades
IUPAC Name |
triethylsulfanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15S.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDQWVKWYGOVJW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S+](CC)CC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3378-18-5 (Parent) | |
| Record name | Triethylsulphonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10939655 | |
| Record name | Triethylsulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylsulfonium iodide | |
CAS RN |
1829-92-1 | |
| Record name | Sulfonium, triethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylsulphonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylsulfonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethylsulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylsulphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




